molecular formula C14H13BO4 B1271528 3-Benzyloxycarbonylphenylboronic acid CAS No. 380430-52-4

3-Benzyloxycarbonylphenylboronic acid

Cat. No. B1271528
CAS RN: 380430-52-4
M. Wt: 256.06 g/mol
InChI Key: JJEBLYAGYRLJRG-UHFFFAOYSA-N
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Description

3-Benzyloxycarbonylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is also known by other names such as 3-Benzyloxybenzeneboronic acid, 3-Phenylmethyloxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of 3-Benzyloxycarbonylphenylboronic acid consists of a benzene ring attached to a boronic acid group and a benzyloxycarbonyl group . The InChI code for this compound is InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 .


Physical And Chemical Properties Analysis

3-Benzyloxycarbonylphenylboronic acid has a molecular weight of 256.06 g/mol . It has a predicted boiling point of 466.2±47.0 °C . The melting point ranges from 138-146°C .

Scientific Research Applications

Chemical Synthesis

3-Benzyloxycarbonylphenylboronic acid is used in various chemical synthesis processes . Its unique structure allows it to participate in a variety of reactions, contributing to the formation of complex molecules.

Suzuki-Miyaura Coupling

This compound is used as a reactant in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of biaryl compounds.

Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

3-Benzyloxycarbonylphenylboronic acid is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are important for the synthesis of PET imaging agents.

Synthesis of Substituted Isoindolines

This compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction . Isoindolines are a type of heterocyclic compound that have applications in medicinal chemistry.

Ruthenium-catalyzed Hydrogenation

3-Benzyloxycarbonylphenylboronic acid is used in ruthenium-catalyzed hydrogenation . This is a type of reaction where a substrate is reduced, in the presence of a ruthenium catalyst, by adding hydrogen across a double or triple bond.

Material Science

In the field of material science, this compound can be used in the development of new materials with unique properties . Its boronic acid group can form stable covalent bonds with materials containing hydroxyl groups, such as polymers and ceramics.

Safety And Hazards

3-Benzyloxycarbonylphenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

(3-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEBLYAGYRLJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378306
Record name 3-Benzyloxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxycarbonylphenylboronic acid

CAS RN

380430-52-4
Record name 1-(Phenylmethyl) 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
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